5-(4-Ethylphenyl)furan-2-carboxylic acid
Overview
Description
“5-(4-Ethylphenyl)furan-2-carboxylic acid” is a unique chemical compound with the empirical formula C13H12O3 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H12O3/c1-2-9-3-5-10 (6-4-9)11-7-8-12 (16-11)13 (14)15/h3-8H,2H2,1H3, (H,14,15) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 216.24 .Scientific Research Applications
Enzyme-Catalyzed Synthesis and Applications
One-pot Enzyme Cascade for Furan Carboxylic Acids Synthesis
Furan carboxylic acids, such as 5-(4-Ethylphenyl)furan-2-carboxylic acid, are prominent biobased building blocks in pharmaceutical and polymer industries. A dual-enzyme cascade system involving galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) was developed for the controlled synthesis of these compounds. This enzymatic approach efficiently used byproduct H2O2 for the internal recycling of oxidized nicotinamide cofactors, leading to yields exceeding 95% for the desired furan carboxylic acids (Hao‐Yu Jia et al., 2019).
Enzymatic Oxidation for Polymer Production
Enzyme-catalyzed oxidation processes have proven effective for the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF). This reaction involves four consecutive oxidations, yielding FDCA at room temperature and pressure. FDCA is a vital biobased platform chemical for producing polymers, showcasing the potential of enzyme-catalyzed methods in transforming furan derivatives into valuable industrial products (W. Dijkman et al., 2014).
Analytical and Spectral Studies
Spectral Studies on Furan Ring Containing Organic Ligands
Research focusing on furan ring-containing organic ligands like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate reveals their chelating properties and potential in creating transition metal complexes. These complexes have been characterized and analyzed for their antibacterial activities, indicating their applicability in developing novel antimicrobial agents (H. Patel, 2020).
Biobased Polyester Synthesis
Enzymatic Polymerization for Biobased Polyesters
Enzymatic polymerization has been employed to synthesize biobased furan polyesters from 2,5-bis(hydroxymethyl)furan and diacid ethyl esters. These novel furan polyesters exhibit promising physical properties and molecular weights, positioning them as potential substitutes for aromatic monomers in polyester synthesis. The study underscores the versatility of furan derivatives in creating sustainable and biobased materials (Yi Jiang et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-ethylphenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-9-3-5-10(6-4-9)11-7-8-12(16-11)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGPEIRSTBIHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049122-13-5 | |
Record name | 5-(4-ethylphenyl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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